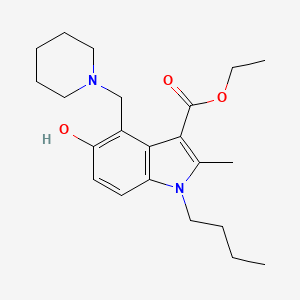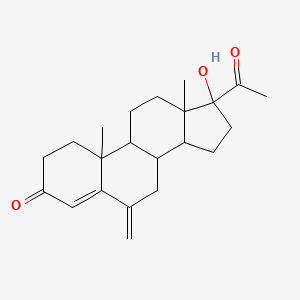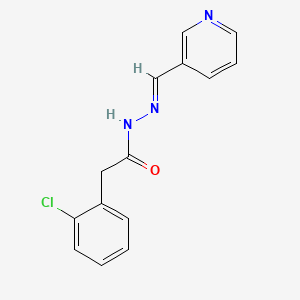![molecular formula C11H17O4P B5204288 butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
butyl[(2-hydroxyphenoxy)methyl]phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid, also known as BHMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHMP is a phosphonate compound that has been synthesized using different methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has shown promising results as an antibacterial and antifungal agent, and has been studied for its potential use in the treatment of infections caused by drug-resistant bacteria. In agriculture, butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has been studied for its potential use as a herbicide, and has shown selective activity against certain weed species. In material science, butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has been studied for its potential use as a flame retardant, and has shown excellent performance in reducing the flammability of different materials.
Mecanismo De Acción
The mechanism of action of butyl[(2-hydroxyphenoxy)methyl]phosphinic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is a key enzyme involved in the biosynthesis of fatty acids in bacteria and fungi. This inhibition leads to the disruption of cell wall synthesis and ultimately, cell death.
Biochemical and Physiological Effects:
butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has been shown to have low toxicity and is well-tolerated in animal studies. In vitro studies have shown that butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has antibacterial and antifungal activity against a wide range of microorganisms, including drug-resistant strains. butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has also been shown to have herbicidal activity against certain weed species, and has been shown to reduce the flammability of different materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has several advantages as a research tool, including its low toxicity and broad-spectrum activity against different microorganisms. However, butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has some limitations, including its limited solubility in water and its potential to interfere with certain assays due to its phosphonate group.
Direcciones Futuras
There are several future directions for research involving butyl[(2-hydroxyphenoxy)methyl]phosphinic acid. One potential area of research is the development of butyl[(2-hydroxyphenoxy)methyl]phosphinic acid-based antibacterial and antifungal agents for the treatment of drug-resistant infections. Another potential area of research is the development of butyl[(2-hydroxyphenoxy)methyl]phosphinic acid-based herbicides for selective weed control in agriculture. Additionally, butyl[(2-hydroxyphenoxy)methyl]phosphinic acid could be further studied for its potential use as a flame retardant in different materials.
Métodos De Síntesis
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid can be synthesized using different methods, including the reaction of butyl phosphonic acid with salicylic acid in the presence of a catalyst, or the reaction of butyl phosphonic acid with 2-hydroxybenzyl alcohol. The synthesis of butyl[(2-hydroxyphenoxy)methyl]phosphinic acid using these methods has been reported in various studies, and the purity and yield of the compound have been optimized using different parameters.
Propiedades
IUPAC Name |
butyl-[(2-hydroxyphenoxy)methyl]phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-2-3-8-16(13,14)9-15-11-7-5-4-6-10(11)12/h4-7,12H,2-3,8-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHUYJSOZGADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(COC1=CC=CC=C1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl-[(2-hydroxyphenoxy)methyl]phosphinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)

![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
